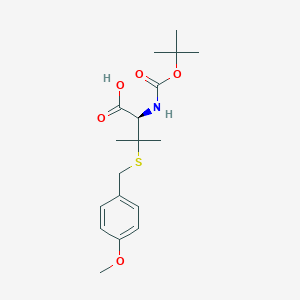

Boc-Pen(Mob)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUHEEDQLRFEIM-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427028 | |

| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-75-4 | |

| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-S-4-methoxybenzyl-L-penicillamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Boc-S-4-methoxybenzyl-L-penicillamine is a protected amino acid derivative that serves as a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. While this compound is not intended for direct therapeutic use, its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group on the amine and the 4-methoxybenzyl (Mob) protecting group on the thiol, make it an invaluable tool for the precise construction of complex peptide-based therapeutics. This technical guide elucidates the role of Boc-S-4-methoxybenzyl-L-penicillamine in chemical synthesis and explores the well-established mechanisms of action of its parent compound, D-penicillamine, to provide context for the potential biological activities of the molecules it helps create.

Introduction: The Role of Protected Amino Acids in Drug Development

The synthesis of peptides with specific biological functions is a cornerstone of modern drug discovery. To achieve the desired sequence and structure, chemists employ protecting groups to temporarily block reactive functional groups on amino acid monomers. Boc-S-4-methoxybenzyl-L-penicillamine is a prime example of such a protected amino acid, designed for use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The Boc group on the nitrogen and the Mob group on the sulfur prevent unwanted side reactions, allowing for controlled and sequential addition of amino acids to a growing peptide chain.[1]

The incorporation of penicillamine and its derivatives into peptides is of particular interest due to the unique structural and functional properties conferred by this amino acid. The gem-dimethyl group on the β-carbon introduces conformational constraints that can enhance the stability and biological activity of the resulting peptide.

Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis

The primary application of Boc-S-4-methoxybenzyl-L-penicillamine is as a precursor in the synthesis of novel peptides and other complex organic molecules.[1] Its structure is specifically designed to facilitate its use in established synthetic workflows.

Key Structural Features for Synthesis:

-

Boc (tert-butyloxycarbonyl) Group: Protects the α-amino group. It is stable under a variety of reaction conditions but can be readily removed with mild acid, typically trifluoroacetic acid (TFA).

-

Mob (4-methoxybenzyl) Group: Protects the thiol group of the penicillamine side chain. This group is also acid-labile but generally requires stronger acidic conditions for removal than the Boc group, allowing for selective deprotection strategies.

-

L-configuration: As with most naturally occurring amino acids, the L-configuration is typically used in the synthesis of peptides intended to interact with biological systems.

The use of these protecting groups allows for the precise and controlled incorporation of a penicillamine residue at a specific position within a peptide sequence.

References

The Strategic Application of Boc-S-4-methoxybenzyl-L-penicillamine in Peptide-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-S-4-methoxybenzyl-L-penicillamine is a specialized amino acid derivative that serves as a critical building block in the synthesis of complex peptides for therapeutic and research applications. This guide details its primary use in solid-phase peptide synthesis (SPPS), focusing on the strategic incorporation of a penicillamine residue to modulate the biological activity and conformational properties of peptides. Particular emphasis is placed on its application in the development of vasopressin and oxytocin analogs, highlighting the importance of the Boc and 4-methoxybenzyl protecting groups in achieving controlled peptide elongation. This document provides an overview of the synthetic protocols, potential applications, and the underlying signaling pathways relevant to peptides synthesized using this compound.

Introduction

Boc-S-4-methoxybenzyl-L-penicillamine, chemically known as N-(tert-butoxycarbonyl)-S-(4-methoxybenzyl)-L-penicillamine, is a protected form of L-penicillamine. The penicillamine structure is characterized by a dimethylated β-carbon, which introduces significant steric hindrance and conformational constraints when incorporated into a peptide chain. The strategic use of protecting groups is paramount in peptide synthesis; the tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the 4-methoxybenzyl (Mob) group offers semi-permanent protection for the thiol side chain. This dual protection scheme is particularly amenable to Boc-chemistry solid-phase peptide synthesis (SPPS).

The incorporation of penicillamine into peptides can lead to analogs with altered receptor binding affinities, selectivities, and metabolic stabilities. This has made Boc-S-4-methoxybenzyl-L-penicillamine a valuable reagent in the synthesis of peptide hormones and their analogs, such as vasopressin and oxytocin, for the investigation of structure-activity relationships and the development of novel therapeutics.

Core Applications in Peptide Synthesis and Drug Development

The primary application of Boc-S-4-methoxybenzyl-L-penicillamine is as a monomeric unit in the stepwise synthesis of peptides, primarily through SPPS. Its utility spans several key areas of research and development:

-

Solid-Phase Peptide Synthesis (SPPS): This compound is a cornerstone for introducing penicillamine residues into a growing peptide chain on a solid support. The Boc protecting group allows for controlled, sequential addition of amino acids, while the Mob group on the sulfur atom prevents unwanted side reactions until its deliberate removal during the final cleavage and deprotection step. The use of this protected amino acid enhances the efficiency and yield of complex peptide synthesis.

-

Development of Vasopressin and Oxytocin Analogs: A significant body of research has focused on the synthesis of analogs of the neurohypophyseal hormones, vasopressin and oxytocin, using penicillamine. The substitution of cysteine with penicillamine at specific positions can dramatically alter the biological activity of these peptides, converting agonists into antagonists or enhancing receptor selectivity. For example, the replacement of cysteine at position 1 in oxytocin with L-penicillamine has been shown to result in a potent inhibitor of the oxytocic response.

-

Conformational Constraint in Peptides: The gem-dimethyl group on the β-carbon of penicillamine restricts the conformational freedom of the peptide backbone in its vicinity. This property is exploited by medicinal chemists to lock peptides into specific conformations that may favor binding to a particular receptor subtype, thereby increasing potency and selectivity.

-

Probing Structure-Activity Relationships (SAR): By systematically replacing cysteine residues with penicillamine, researchers can probe the importance of the disulfide bridge and the surrounding amino acid residues for biological activity. This provides valuable insights into the pharmacophore of a peptide and guides the design of more potent and selective analogs.

-

Development of Novel Therapeutics: Beyond vasopressin and oxytocin, penicillamine-containing peptides have been explored for other therapeutic targets. For instance, selective penicillamine substitution has been utilized to develop potent analgesic peptides that act through non-opioid mechanisms.

Experimental Protocols

While a specific, detailed protocol for the use of Boc-S-4-methoxybenzyl-L-penicillamine is not universally standardized and is often optimized for each specific peptide sequence, the following represents a generalized workflow for its incorporation via Boc-chemistry SPPS.

General Protocol for Boc-SPPS

This protocol outlines the key steps in a typical Boc-SPPS cycle for the incorporation of Boc-S-4-methoxybenzyl-L-penicillamine.

-

Resin Preparation:

-

Start with a suitable resin, such as a Merrifield resin, swollen in an appropriate solvent like dichloromethane (DCM).

-

The first amino acid (C-terminal) is coupled to the resin.

-

-

Deprotection of the Boc Group:

-

The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

The reaction is typically carried out for 20-30 minutes at room temperature.

-

The resin is then washed extensively with DCM and a neutralization buffer, such as 10% diisopropylethylamine (DIEA) in DCM, to neutralize the resulting trifluoroacetate salt.

-

-

Coupling of Boc-S-4-methoxybenzyl-L-penicillamine:

-

Boc-S-4-methoxybenzyl-L-penicillamine is pre-activated in a suitable solvent (e.g., DMF/DCM mixture) using a coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing:

-

After the coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

-

-

Repeat Cycle:

-

Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the 4-methoxybenzyl group from the penicillamine residue, are removed simultaneously.

-

This is typically achieved by treating the resin with a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF). A typical HF cleavage cocktail includes scavengers such as anisole or p-cresol to trap the reactive carbocations generated during deprotection.

-

Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used as a less hazardous alternative to HF.

-

-

Purification and Characterization:

-

The crude peptide is precipitated with cold diethyl ether, collected by filtration, and dissolved in an aqueous buffer.

-

The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.

-

Visualization of Key Pathways and Workflows

Experimental Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis incorporating Boc-S-4-methoxybenzyl-L-penicillamine.

Signaling Pathway: Vasopressin V2 Receptor

Peptides synthesized using Boc-S-4-methoxybenzyl-L-penicillamine, particularly vasopressin analogs, often target G-protein coupled receptors (GPCRs). The diagram below illustrates the signaling pathway of the vasopressin V2 receptor, a common target for these synthetic peptides.[1]

Quantitative Data

Quantitative data for peptide synthesis, such as coupling yields and final peptide purity, are highly dependent on the specific peptide sequence, the resin used, and the synthesis conditions. While specific data for peptides containing Boc-S-4-methoxybenzyl-L-penicillamine are not extensively reported in a standardized format, the goal of SPPS is to achieve coupling efficiencies greater than 99% for each step to ensure a high yield of the final product. The efficiency of each coupling and deprotection step can be monitored qualitatively (e.g., Kaiser test) or quantitatively (e.g., UV-Vis spectroscopy of Fmoc release, if using an Fmoc-based strategy) to optimize the synthesis protocol.

The biological activity of the resulting peptides is typically quantified by parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are determined through in vitro assays on the target receptor. For example, the antagonistic potency of oxytocin analogs is often expressed as a pA2 value.

Conclusion

Boc-S-4-methoxybenzyl-L-penicillamine is a highly valuable and specialized reagent for the synthesis of conformationally constrained peptides with modulated biological activities. Its primary application lies in the field of medicinal chemistry and drug discovery, particularly for the development of potent and selective analogs of peptide hormones like vasopressin and oxytocin. A thorough understanding of the principles of solid-phase peptide synthesis and the role of protecting groups is essential for the successful application of this compound in the laboratory. Future research will likely continue to exploit the unique properties of penicillamine to design novel peptide-based therapeutics with improved pharmacological profiles.

References

An In-depth Technical Guide to the Protecting Group Chemistry of Boc-S-4-methoxybenzyl-L-penicillamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc-S-4-methoxybenzyl-L-penicillamine (Boc-Pen(Mob)-OH), a critical building block in peptide chemistry and drug development. This document details the strategic use of the tert-butoxycarbonyl (Boc) and 4-methoxybenzyl (Mob) protecting groups, offering insights into their orthogonal nature and the specific methodologies for their application and removal.

Introduction to Penicillamine Protecting Group Strategy

Penicillamine (β,β-dimethylcysteine) is a non-proteinogenic amino acid whose incorporation into peptides can introduce significant conformational constraints due to the gem-dimethyl groups on its β-carbon. This structural feature is invaluable for designing peptides with enhanced stability, receptor selectivity, and specific biological activities. The synthesis of such modified peptides necessitates a robust protecting group strategy to mask the reactive α-amino and thiol functionalities during chain assembly.

The combination of the acid-labile tert-butoxycarbonyl (Boc) group for the α-amine and the 4-methoxybenzyl (Mob or PMB) group for the thiol side-chain offers a quasi-orthogonal protection scheme particularly suited for Boc-based solid-phase peptide synthesis (SPPS). The Boc group is readily removed by moderate concentrations of trifluoroacetic acid (TFA), while the S-Mob group is stable to these conditions but can be cleaved with stronger acids like neat TFA or hydrogen fluoride (HF), often in the presence of scavengers. This differential lability is the cornerstone of its utility.

Chemical Properties and Synthesis

Boc-S-4-methoxybenzyl-L-penicillamine is a stable, crystalline solid that serves as a versatile building block for peptide synthesis.

Table 1: Physicochemical Properties of Boc-S-4-methoxybenzyl-L-penicillamine

| Property | Value |

| CAS Number | 120944-75-4[1] |

| Molecular Formula | C₁₈H₂₇NO₅S[1] |

| Molecular Weight | 369.48 g/mol [1] |

| Appearance | White crystalline solid |

| Purity (Typical) | ≥98.0% (TLC)[1] |

The synthesis of this compound is a two-step process starting from L-penicillamine. First, the α-amino group is protected with a Boc group, followed by the S-alkylation of the thiol with 4-methoxybenzyl chloride.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Boc-L-penicillamine

This protocol outlines the N-terminal protection of L-penicillamine using di-tert-butyl dicarbonate ((Boc)₂O).

-

Dissolution: Dissolve 5.0 g (33.6 mmol) of L-penicillamine in 5 mL of water containing 1.3 g (33.6 mmol) of sodium hydroxide.

-

Solvent Addition: To this solution, add 10 mL of tert-butanol.

-

Reagent Addition: Add 8.0 g (37 mmol) of di-tert-butyl dicarbonate dropwise over a period of 30 minutes.

-

Reaction: Allow the reaction to proceed at room temperature for 6 hours. The mixture will appear turbid.

-

Workup:

-

Dilute the reaction mixture with 50 mL of water.

-

Extract with hexane (3 x 50 mL) to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 3 with solid sodium bisulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Isolation: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the product.

Expected Yield: Approximately 8.0 g (96%).

Experimental Protocol: Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine

This protocol details the S-alkylation of the Boc-protected penicillamine.

-

Dissolution: Dissolve Boc-L-penicillamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as sodium bicarbonate (approximately 2.5 equivalents), to the solution.

-

Reagent Addition: Add 4-methoxybenzyl chloride (approximately 1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction with water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: Yields for this step are typically in the range of 70-90%, depending on the purity of the starting material and the reaction scale.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based SPPS. The steric hindrance from the gem-dimethyl groups and the bulky protecting groups can make peptide coupling challenging, often leading to lower coupling efficiencies.[2]

Caption: Boc-SPPS workflow for Pen(Mob) incorporation.

Experimental Protocol: Coupling of this compound in SPPS

This protocol provides a general guideline for the incorporation of this compound into a growing peptide chain on a solid support.

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, obtained after the deprotection of the previous Boc-amino acid and subsequent neutralization.

-

Activation: In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a potent coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in DMF for 5-10 minutes. Add a base like DIEA (2-3 equivalents) to the activation mixture.

-

Coupling: Add the activated amino acid solution to the peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, at room temperature with agitation. The reaction progress can be monitored using a qualitative ninhydrin test. If the test is positive, a second coupling may be necessary.

-

Washing: After complete coupling, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

Cleavage of the S-4-methoxybenzyl (Mob) Protecting Group

The S-Mob group is cleaved under strong acidic conditions, typically after the peptide has been assembled and cleaved from the resin. The cleavage mechanism involves the formation of a resonance-stabilized 4-methoxybenzyl cation. This reactive cation can cause side reactions, particularly alkylation of sensitive residues like tryptophan and methionine. Therefore, the use of scavengers is essential.

Caption: S-Mob group cleavage and scavenger mechanism.

Cleavage Cocktails and Quantitative Data

The choice of cleavage cocktail is critical for obtaining a high yield of the desired deprotected peptide with minimal side products. While data specifically for penicillamine is sparse, extensive studies on cysteine provide a reliable guide. "Reagent K" is a widely used and effective cocktail for peptides containing multiple sensitive residues.

Table 2: Common Cleavage Cocktails for S-Mob Deprotection

| Reagent Cocktail | Composition (v/v) | Target Residues & Notes |

| Standard TFA | 95% TFA, 5% Water | For simple peptides without sensitive residues. Not recommended for Trp, Met, or Cys. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Highly effective for peptides with Trp, Tyr, Met, and Cys. Maximizes suppression of side reactions.[3] |

| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Useful alternative to thiol-based scavengers, especially for trityl-based protecting groups. Does not prevent methionine oxidation. |

Table 3: Scavenger Efficacy in Suppressing Side Reactions (Qualitative)

| Scavenger | Efficacy for Trp Alkylation | Efficacy for Met Oxidation | Efficacy for Tyr Modification |

| Thioanisole | High | Moderate | High |

| 1,2-Ethanedithiol (EDT) | High | High | Moderate |

| Triisopropylsilane (TIS) | Moderate | Low | High |

| Phenol | Moderate | Low | High |

Note: Efficacy is based on general observations in peptide chemistry; specific yields depend heavily on the peptide sequence and reaction conditions.

Experimental Protocol: Final Cleavage and Deprotection

This protocol describes the final step to obtain the fully deprotected peptide containing a free penicillamine thiol.

-

Resin Preparation: Place the dried peptide-resin (after synthesis and N-terminal Boc deprotection) in a suitable reaction vessel.

-

Cleavage Cocktail Addition: Add the chosen cleavage cocktail (e.g., Reagent K) to the resin. A typical ratio is 10 mL of cocktail per gram of resin.

-

Reaction: Stir or agitate the mixture at room temperature for 2-4 hours.

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates.

-

-

Precipitation: Precipitate the peptide by adding the TFA solution to a large volume (approx. 10-fold excess) of cold diethyl ether.

-

Collection and Purification:

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

Dry the crude peptide under vacuum.

-

The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Boc-S-4-methoxybenzyl-L-penicillamine is an essential reagent for the synthesis of conformationally constrained peptides. The strategic use of the Boc and Mob protecting groups allows for its efficient incorporation in Boc-SPPS. Successful synthesis and deprotection hinge on the careful selection of coupling conditions to overcome steric hindrance and the use of optimized cleavage cocktails with appropriate scavengers to ensure high yield and purity of the final peptide. This guide provides the fundamental knowledge and detailed protocols necessary for the effective application of this compound in advanced peptide research and development.

References

An In-depth Technical Guide to Boc-S-4-methoxybenzyl-L-penicillamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-S-4-methoxybenzyl-L-penicillamine is a pivotal building block in modern peptide synthesis and drug discovery. This protected amino acid derivative offers strategic advantages in the assembly of complex peptides, particularly those requiring the unique conformational constraints and potential therapeutic benefits conferred by the penicillamine moiety. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the 4-methoxybenzyl (Mob) group on the sulfur atom provide orthogonal protection, allowing for selective deprotection strategies in solid-phase peptide synthesis (SPPS). This guide delves into the core properties of Boc-S-4-methoxybenzyl-L-penicillamine, providing a comprehensive overview of its physicochemical characteristics, detailed experimental protocols for its use, and insights into its applications in therapeutic peptide development.

Physicochemical Properties

Boc-S-4-methoxybenzyl-L-penicillamine is a white to off-white crystalline solid. Its chemical structure incorporates a bulky tert-butyloxycarbonyl (Boc) group for N-terminal protection and a 4-methoxybenzyl (Mob) group for the side-chain thiol of L-penicillamine. This dual protection strategy is central to its utility in peptide synthesis.

Table 1: Physicochemical Data for Boc-S-4-methoxybenzyl-L-penicillamine

| Property | Value |

| CAS Number | 120944-75-4 |

| Molecular Formula | C₁₈H₂₇NO₅S |

| Molecular Weight | 369.48 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 101-108 °C[] |

| Optical Rotation | For the D-enantiomer: [α]²⁰/D = -13 ± 1° (c=1.067 in MeOH)[2] |

| Solubility | Generally soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. Sparingly soluble in aqueous solutions. |

| Purity | Typically ≥98% (HPLC)[][3] |

Spectroscopic Data

¹H NMR Spectroscopy

A representative ¹H NMR spectrum is available from various suppliers.[4]

Experimental Protocols

Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine

3.1.1. Step 1: S-Alkylation of L-Penicillamine

-

Dissolve L-penicillamine in a suitable solvent, such as a mixture of water and an organic solvent like dioxane or THF.

-

Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol group.

-

Add 4-methoxybenzyl chloride (Mob-Cl) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture to precipitate the S-4-methoxybenzyl-L-penicillamine.

-

Filter, wash with water, and dry the product.

3.1.2. Step 2: N-Boc Protection

-

Suspend the S-4-methoxybenzyl-L-penicillamine in a suitable solvent system, such as a mixture of dioxane and water or THF and water.

-

Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

The final product, Boc-S-4-methoxybenzyl-L-penicillamine, can be purified by crystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-S-4-methoxybenzyl-L-penicillamine is primarily used in Boc-based SPPS. The following is a generalized protocol for its incorporation into a peptide chain on a solid support (e.g., Merrifield resin).

-

Resin Swelling: Swell the resin in an appropriate solvent, typically dichloromethane (DCM), for 30-60 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain on the resin using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). This is usually a two-step process: a brief pre-wash followed by a longer deprotection step.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.

-

Coupling:

-

Dissolve Boc-S-4-methoxybenzyl-L-penicillamine and a coupling agent (e.g., HBTU, HATU, or DCC) in a suitable solvent like DMF or NMP.

-

Add an activating base, such as DIEA or HOBt, to the solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Caption: General workflow for the incorporation of Boc-S-4-methoxybenzyl-L-penicillamine in Boc-SPPS.

Cleavage of the 4-Methoxybenzyl (Mob) Protecting Group

The Mob group is typically removed under strong acidic conditions, often concurrently with the cleavage of the peptide from the resin in Boc-SPPS.

-

Reagent Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is high-concentration trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. For peptides containing the Mob group, a typical cocktail is TFA/thioanisole/water/ethanedithiol (EDT) (e.g., 90:5:3:2 v/v/v/v).

-

Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold ether, and then dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The incorporation of penicillamine, a non-canonical amino acid, into peptide sequences can have profound effects on their biological activity and stability. Boc-S-4-methoxybenzyl-L-penicillamine serves as a key reagent for introducing this moiety.

Conformational Constraint and Enhanced Potency

The gem-dimethyl group on the β-carbon of penicillamine restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to a significant increase in binding affinity and potency.

Table 2: Biological Activity of Penicillamine-Containing Peptide Analogs

| Peptide Analog | Target | Biological Activity (IC₅₀) | Reference |

| RgIA-5474 (α-conotoxin analog with Pen substitution) | human α9α10 nAChRs | 0.0504 nM | |

| RgIA-5432 (α-conotoxin analog with Pen substitution) | human α9α10 nAChRs | 0.39 nM |

As shown in the table, the strategic substitution of cysteine with penicillamine in α-conotoxin RgIA led to analogs with dramatically increased potency.

Increased Stability

Peptides containing penicillamine often exhibit enhanced resistance to enzymatic degradation due to the steric hindrance provided by the gem-dimethyl group. This can lead to improved pharmacokinetic profiles and longer in vivo half-lives.

Development of Novel Therapeutics

The unique properties imparted by penicillamine have been exploited in the development of various therapeutic peptides, including:

-

Non-opioid analgesics: As demonstrated with the α-conotoxin analogs, penicillamine substitution can lead to highly potent and selective pain therapeutics.

-

Hormone analogs: Penicillamine has been incorporated into analogs of hormones like oxytocin to modulate their activity.

-

Enzyme inhibitors: The conformational rigidity can be advantageous in designing peptides that target enzyme active sites with high specificity.

Caption: The role of Boc-S-4-methoxybenzyl-L-penicillamine in developing potent therapeutic peptides.

Safety and Handling

Boc-S-4-methoxybenzyl-L-penicillamine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Boc-S-4-methoxybenzyl-L-penicillamine is an indispensable tool for chemists and pharmacologists engaged in peptide research and drug development. Its well-defined physicochemical properties and its utility in SPPS provide a reliable method for introducing the conformationally constraining and stabilizing penicillamine residue into peptide backbones. The resulting modifications can lead to dramatic improvements in biological activity, paving the way for the discovery of novel and more effective peptide-based therapeutics. This guide provides a foundational understanding of this important reagent, empowering researchers to leverage its full potential in their scientific endeavors.

References

Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Boc-S-4-methoxybenzyl-L-penicillamine, a crucial building block in peptide synthesis and drug development. The document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for each key step, and presents all quantitative data in clearly structured tables for easy comparison and analysis.

Overview of the Synthesis Pathway

The synthesis of Boc-S-4-methoxybenzyl-L-penicillamine is a two-step process that begins with the protection of the amino group of L-penicillamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the S-alkylation of the thiol group with 4-methoxybenzyl chloride to yield the final product. The 4-methoxybenzyl (Mob) group is a valuable protecting group for the thiol functionality of cysteine and its analogs, like penicillamine, due to its stability under various reaction conditions and its selective removal under specific acidic conditions.

The overall synthesis workflow is depicted below:

Figure 1: Overall synthesis workflow for Boc-S-4-methoxybenzyl-L-penicillamine.

Experimental Protocols

Step 1: Synthesis of Boc-L-penicillamine

This procedure outlines the protection of the amino group of L-penicillamine using di-tert-butyl dicarbonate.

Experimental Protocol:

-

Dissolve 5.0 g (33.6 mmol) of L-penicillamine in 5 ml of water containing 1.3 g (33.6 mmol, 1 equivalent) of sodium hydroxide.

-

To this solution, add 10 ml of tert-butanol.

-

Add 8.0 g (37 mmol, 1.1 equivalents) of di-tert-butyl dicarbonate dropwise over a period of 30 minutes.

-

Allow the reaction to proceed at room temperature for 6 hours.

-

Dilute the turbid reaction mixture with 50 ml of water and extract with hexane (3 x 50 ml) to remove unreacted di-tert-butyl dicarbonate.

-

Acidify the aqueous layer to pH 3 with solid sodium bisulfate.

-

Extract the product with ethyl acetate (3 x 50 ml).

-

Combine the ethyl acetate extracts and dry over sodium sulfate.

-

Evaporate the solvent to dryness to yield Boc-L-penicillamine.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | L-penicillamine | [1] |

| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide, tert-butanol | [1] |

| Yield | 8.0 g (96%) | [1] |

| Appearance | White solid | |

| NMR (CDCl3) | 1.45 ppm and 1.57 ppm (overlapping singlets, t-butyl and beta-dimethyl protons), 4.32 ppm (broad doublet, alpha proton) | [1] |

Step 2: Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine

Generalized Experimental Protocol (Adaptable for Boc-L-penicillamine):

-

Dissolve Boc-L-penicillamine in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution to deprotonate the thiol group.

-

Slowly add a slight excess of 4-methoxybenzyl chloride to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Boc-S-4-methoxybenzyl-L-penicillamine.

Quantitative Data (Supplier Information):

The following data is based on commercially available Boc-S-4-methoxybenzyl-L-penicillamine and can be used as a benchmark for the synthesized product.

| Parameter | Value | Reference |

| Molecular Formula | C18H27NO5S | [2] |

| Molecular Weight | 369.48 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98.0% (TLC) | |

| Melting Point | 163-171 °C | [3] |

Logical Relationship of Protecting Groups

The choice of protecting groups is critical in multi-step synthesis. In this pathway, the Boc and Mob groups are chosen for their orthogonal properties, meaning one can be removed without affecting the other.

Figure 2: Orthogonality of Boc and Mob protecting groups.

This orthogonal strategy is fundamental in peptide synthesis, allowing for the sequential deprotection and modification of different functional groups within the same molecule, thus enabling the synthesis of complex peptides. The Boc group protects the amine during the S-alkylation step, and the Mob group protects the thiol during subsequent peptide couplings where the Boc group is removed to elongate the peptide chain.

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). Its unique chemical properties and well-established protocols offer distinct advantages, especially in the synthesis of complex and hydrophobic peptides. This in-depth technical guide explores the core principles of Boc-based peptide synthesis, providing detailed experimental methodologies, quantitative comparisons, and visual workflows to empower researchers in their peptide synthesis endeavors.

The Boc Protecting Group: Chemical Properties and Strategic Advantages

The Boc group is an acid-labile protecting group for the α-amino functionality of amino acids.[1] It is introduced via the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride) and is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[2][3] This acid lability forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the temporary Nα-Boc group is removed by TFA, while more permanent side-chain protecting groups, often benzyl-based, require a stronger acid like hydrogen fluoride (HF) for their removal.[4][5]

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread use due to its milder, base-labile deprotection conditions, Boc chemistry offers significant advantages in specific contexts:

-

Synthesis of Hydrophobic and Aggregation-Prone Peptides: Boc chemistry is often superior for the synthesis of "difficult" sequences that are prone to aggregation.[4][6] The repetitive acid treatment in Boc-SPPS keeps the N-terminus of the growing peptide chain protonated, which helps to disrupt interchain hydrogen bonding and reduce aggregation, leading to higher yields and purity.[4]

-

Reduced Diketopiperazine Formation: In Boc-based synthesis, the use of in situ neutralization protocols can effectively suppress the formation of diketopiperazines, a common side reaction at the dipeptide stage, particularly with proline.[7]

-

Compatibility with Specific Linkers and Thioester Synthesis: The Boc strategy is compatible with a variety of resins and is particularly well-suited for the synthesis of peptide thioesters, which are important intermediates for chemical ligation.[8]

Quantitative Comparison: Boc vs. Fmoc for Difficult Sequences

The choice between Boc and Fmoc strategies often depends on the specific peptide sequence. For routine peptides, both methods can yield excellent results.[9] However, for challenging hydrophobic and aggregation-prone sequences, the Boc strategy often demonstrates superior performance. The following table summarizes representative data from the literature.

| Peptide Sequence | Synthesis Strategy | Resin | Yield | Purity | Reference |

| Hydrophobic Transmembrane Peptide (34-mer) | Boc-SPPS | Benzhydrylamine (BHA) | 12% | - | [6] |

| Fmoc-SPPS | - | 0% | - | [6] | |

| Acyl Carrier Protein (ACP) (65-74) | Boc-SPPS | AM SURE™ | - | 90.5% | [10] |

| Boc-SPPS | AM Polystyrene | - | 60.7% | [10] | |

| Gramicidin A (15-mer, 4 Trp) | Boc-SPPS | - | 5-24% | - | [11] |

| Fmoc-SPPS | - | up to 87% | - | [11] | |

| Amyloid-β (1-42) | Boc-SPPS (with Met(O)) | Aminomethyl | 85% | 56% | [12] |

| Fmoc-SPPS (microwave) | - | 87% | 67% | [12] |

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes the general procedure for the Nα-Boc protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[13]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution with stirring at room temperature.[13]

-

Continue stirring until the reaction is complete (typically 1-2 hours), as monitored by TLC.

-

Dilute the reaction mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[13]

-

Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.[13]

-

Immediately extract the product into ethyl acetate (3 times).[13]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[13]

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

The following protocol outlines a single cycle of amino acid addition in Boc-SPPS.

Materials:

-

Boc-protected amino acid

-

Peptide-resin with a free N-terminal amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Coupling reagent (e.g., HBTU, DCC/HOBt)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with a 10% solution of DIEA or TEA in DCM (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.[5]

-

Wash the resin thoroughly with DCM and then with DMF to prepare for coupling.

-

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add DIEA (typically 6-10 equivalents) to the reaction mixture.

-

Agitate the mixture until the coupling reaction is complete, as determined by a negative ninhydrin test.

-

Filter and wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage of the Peptide from the Resin

This section provides protocols for two common methods of cleaving the peptide from the resin and removing side-chain protecting groups in Boc-SPPS.

A. Hydrogen Fluoride (HF) Cleavage

Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

-

Peptide-resin (dried)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin and a magnetic stir bar in the HF-resistant reaction vessel.

-

Add the appropriate scavenger cocktail. A common mixture is HF:anisole (9:1 v/v).[14] For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger mixture is required.[13]

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense the required volume of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.[13]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation and dry it under vacuum.

B. Trifluoromethanesulfonic Acid (TFMSA) Cleavage

Warning: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

Materials:

-

Peptide-resin (dried)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., thioanisole, m-cresol)

-

Cold diethyl ether

Procedure:

-

Suspend the dried peptide-resin in a mixture of TFA and thioanisole.[15]

-

Cool the suspension in an ice bath.

-

Slowly add TFMSA to the mixture with stirring.[15]

-

Allow the reaction to proceed at room temperature for a duration dependent on the resin and peptide sequence (typically 1-4 hours).[15]

-

Filter the resin and wash it with TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Collect the crude peptide by filtration or centrifugation and dry it under vacuum.

Visualization of Key Processes

Boc Protection of an Amino Acid

Caption: Mechanism of Boc protection of an amino acid.

Boc-SPPS Workflow

Caption: One cycle of the Boc solid-phase peptide synthesis workflow.

Boc Deprotection Mechanism

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protecting group, a veteran of peptide synthesis, continues to be an indispensable tool for the synthesis of complex peptides. Its unique ability to mitigate aggregation in hydrophobic sequences, coupled with well-established and robust protocols, ensures its continued relevance in both academic research and industrial drug development. While the hazardous nature of the final cleavage reagents requires careful handling, the advantages offered by the Boc strategy in specific applications make it a powerful and often necessary approach for accessing challenging peptide targets. This guide provides the foundational knowledge and practical protocols to successfully implement Boc chemistry in your peptide synthesis workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]

- 5. peptide.com [peptide.com]

- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Detection [iris-biotech.de]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis [repositorio.unifesp.br]

The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and History of Protected Penicillamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of protected penicillamine derivatives. It delves into the scientific journey from the initial identification of penicillamine as a metabolite of penicillin to the strategic chemical modifications designed to enhance its therapeutic properties. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Discovery and Historical Development

The story of penicillamine begins not as a targeted therapeutic, but as a chemical curiosity. First identified as a degradation product of penicillin, its potential as a therapeutic agent was not immediately recognized.

From Penicillin Metabolite to Wilson's Disease Treatment

In the early 1950s, Dr. John Walshe, while studying the metabolism of penicillin, identified penicillamine in the urine of patients receiving the antibiotic. He astutely noted its chemical structure, specifically the presence of a sulfhydryl group, which suggested a potential for metal chelation. This observation proved pivotal. Dr. Walshe went on to demonstrate that D-penicillamine could effectively chelate and promote the urinary excretion of copper, leading to its establishment as the first effective oral treatment for Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1][2] Only the D-isomer of penicillamine is used therapeutically, as the L-isomer is toxic and interferes with pyridoxine (vitamin B6) metabolism.[1][2]

Expansion into Rheumatoid Arthritis and the Need for Derivatives

The therapeutic applications of penicillamine expanded in the 1960s to include the treatment of severe rheumatoid arthritis.[3] Its mechanism of action in this autoimmune disease is not as straightforward as its chelating activity and is believed to involve immunomodulation, including the depression of T-cell activity.[1][4]

However, the use of D-penicillamine is associated with a range of adverse effects, and its hydrophilic nature can limit its duration of action and tissue penetration. This created a clear impetus for the development of "protected" derivatives. The primary goals of creating these derivatives were:

-

To enhance lipophilicity: By masking the polar carboxyl and amino groups, derivatives could be created that are more lipid-soluble, potentially improving their absorption, distribution, and ability to cross cellular membranes.

-

To create long-acting formulations: Increased lipophilicity can lead to the formation of a tissue reservoir of the drug, allowing for a slower release and a more sustained therapeutic effect.[5]

-

To serve as intermediates in chemical synthesis: Protected forms of penicillamine are crucial intermediates for synthesizing more complex molecules, including analogues of penicillin.[6]

Protection is typically achieved by modifying the reactive sulfhydryl (-SH), amino (-NH2), or carboxyl (-COOH) groups. Common strategies include esterification of the carboxyl group and acylation of the amino group.

Key Experiments and Methodologies

The development of protected penicillamine derivatives has been driven by synthetic organic chemistry. Below are detailed protocols for the synthesis of key classes of these compounds.

Experimental Protocol: Synthesis of D-Penicillamine Methyl Ester Hydrochloride

This protocol is based on established methods of esterification for amino acids.[7]

Objective: To protect the carboxylic acid group of D-penicillamine via esterification with methanol.

Materials:

-

D-penicillamine

-

Absolute Methanol (anhydrous)

-

Anhydrous Hydrogen Chloride (gas) or Thionyl Chloride (SOCl2)

-

Anhydrous Ether

-

Reaction flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: Suspend 5.0 g of D-penicillamine in 100 mL of absolute methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the suspension in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution until it is saturated. Alternatively, add 10 equivalents of thionyl chloride dropwise at 0°C over 30 minutes.

-

Reaction:

-

If using HCl gas: Heat the solution at 60-70°C for two hours.

-

If using thionyl chloride: Stir the reaction mixture for 48 hours at room temperature.

-

-

Work-up (HCl gas method):

-

Evaporate the solvent under reduced pressure (in vacuo).

-

Redissolve the residue in a fresh portion of anhydrous methanol and re-saturate with anhydrous HCl.

-

Heat the solution at reflux for 20 hours.

-

Evaporate the solution to dryness in vacuo.

-

-

Work-up (Thionyl chloride method):

-

After 48 hours, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

-

Crystallization and Isolation:

-

Dissolve the final residue (from either method) in a minimal amount of methanol.

-

Filter the solution if necessary.

-

Add an equal volume of anhydrous ether to induce precipitation of the crystalline product, D-penicillamine methyl ester hydrochloride.

-

Collect the crystals by filtration and dry them thoroughly.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR to confirm the presence of the ester group and the absence of the carboxylic acid.

Experimental Protocol: Synthesis of Lipophilic D-Penicillamine Esters (Hexyl and Benzyl Esters)

This protocol describes a general method for creating more lipophilic ester derivatives to serve as long-acting agents.[5]

Objective: To synthesize hexyl and benzyl esters of D-penicillamine to increase lipophilicity.

Materials:

-

D-penicillamine

-

Hexyl alcohol or Benzyl alcohol

-

Thionyl chloride (SOCl2)

-

Appropriate anhydrous solvent (e.g., the corresponding alcohol)

-

Equipment as described in Protocol 2.1

Procedure:

-

Reaction Setup: In a manner analogous to the synthesis of the methyl ester (Protocol 2.1), suspend D-penicillamine in an excess of the desired alcohol (hexyl or benzyl alcohol).

-

Esterification: Add thionyl chloride dropwise to the cooled solution. The thionyl chloride reacts with the alcohol to form the ester and HCl in situ, which catalyzes the reaction.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the alcohol, for a period of 24-48 hours.

-

Isolation: The resulting ester hydrochlorides are isolated by removing the excess alcohol and thionyl chloride under reduced pressure. The crude product can then be purified by crystallization from an appropriate solvent system.

Outcome: These reactions yield the hydrochloride salts of the respective esters, which are acidic and water-soluble.[5] Upon neutralization, they form an oily, lipophilic substance.[5]

Quantitative Data on Protected Penicillamine Derivatives

The primary goal of creating protected derivatives is often to modulate the physicochemical properties of the parent compound. The following tables summarize key quantitative data related to this effort.

Table 1: Physicochemical Properties of D-Penicillamine Ester Derivatives

| Derivative Name | Protecting Group | Purpose of Protection | Lipophilicity (Octanol/Water Partition Coefficient) | Reference |

| D-Penicillamine Methyl Ester | Methyl (-CH3) | Intermediate for synthesis, increased lipophilicity | Lowest among the listed esters (qualitative) | [5] |

| D-Penicillamine Hexyl Ester | Hexyl (-C6H13) | Create a long-acting, lipophilic prodrug | Highest among the listed esters (qualitative) | [5] |

| D-Penicillamine Benzyl Ester | Benzyl (-CH2-Ph) | Intermediate for synthesis, increased lipophilicity | Intermediate lipophilicity (qualitative) | [5] |

Table 2: In Vivo Efficacy of a Protected Penicillamine Derivative

| Derivative | Experimental Model | Dosage | Key Finding | Reference |

| D-Penicillamine Hexyl Ester HCl | Full thickness skin incision wound in rats | Single injection | Significantly lowered the breaking strength of the wound 12 days after injection, indicating interference with collagen cross-linking. | [5] |

| D-Penicillamine Hexyl Ester HCl | Breast adenocarcinoma in Fisher rats | Single injection | Significantly inhibited tumor growth without signs of local or systemic toxicity. | [5] |

Visualizing the Core Concepts

Diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following have been generated using the DOT language for Graphviz.

Signaling Pathway: Immunomodulatory Action of D-Penicillamine in Rheumatoid Arthritis

Caption: D-Penicillamine's immunomodulatory effects in rheumatoid arthritis.

Experimental Workflow: Synthesis and Evaluation of Lipophilic Penicillamine Esters

Caption: Workflow for developing and testing lipophilic penicillamine derivatives.

Logical Relationship: Penicillamine Derivatives and Their Applications

Caption: Relationship between penicillamine, its derivatives, and medical uses.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0662966B1 - Synthesis of n-acetyl neuraminic acid derivatives - Google Patents [patents.google.com]

- 4. droracle.ai [droracle.ai]

- 5. Synthesis and evaluation of long-acting D-penicillamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US2489894A - Penicillamine esters - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains on a solid support.[1] A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. This note details the use of Boc-S-4-methoxybenzyl-L-penicillamine (Boc-Pen(4-MeOBzl)-OH) in Boc-based SPPS. Penicillamine, a derivative of valine, introduces a sterically hindered thiol group, making it a valuable residue for creating unique peptide structures and functionalities. The 4-methoxybenzyl (4-MeOBzl or PMB) group provides robust protection for the sulfur atom, which can be cleaved under specific acidic conditions, offering orthogonality with other protecting groups.

The tert-butyloxycarbonyl (Boc) group on the alpha-amine is removed with a mild acid like trifluoroacetic acid (TFA), while the S-4-methoxybenzyl group requires stronger acidic conditions for cleavage, typically with reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers.[2]

Key Features of Boc-Pen(4-MeOBzl)-OH in SPPS:

-

Steric Hindrance: The gem-dimethyl group of penicillamine can influence peptide conformation and provides steric hindrance, which can be both a synthetic challenge and a design feature.

-

Sulfhydryl Protection: The 4-MeOBzl group is a stable protecting group for the thiol side-chain, preventing oxidation and other side reactions during synthesis.

-

Orthogonality: The differential acid lability between the N-terminal Boc group and the S-4-MeOBzl group allows for selective deprotection during the synthesis cycles.

Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical for the success of SPPS. For peptides with a C-terminal carboxylic acid, a Merrifield resin is commonly used.

Protocol:

-

Swell the Merrifield resin (100-200 mesh, 1% DVB) in dichloromethane (DCM) for 1 hour.

-

Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

-

Proceed with the loading of the first amino acid.

Boc-Protected Amino Acid Coupling

The coupling of amino acids is a critical step that dictates the yield and purity of the final peptide. For sterically hindered amino acids like penicillamine, efficient coupling reagents are necessary.

Protocol:

-

Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x), isopropanol (IPA) (1x), and DMF (3x).

-

Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 10 minutes.

-

Wash the resin with DMF (3x).

-

Coupling: In a separate vessel, pre-activate a 3-fold molar excess of Boc-Pen(4-MeOBzl)-OH with a coupling agent like HBTU/HOBt (2.9 eq) and DIEA (6 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The 4-MeOBzl group requires strong acidolysis.

Protocol:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for removing the 4-MeOBzl group is HF/anisole (9:1) or TFMSA/TFA/thioanisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Cool the cleavage cocktail and the peptide-resin in an ice bath.

-

Add the cleavage cocktail to the resin and stir for 1-2 hours at 0°C.

-

Remove the cleavage reagent by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.[3]

-

Wash the peptide precipitate with cold ether several times to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

Data Presentation

Table 1: Reagents for Boc-SPPS of a model peptide containing Pen(4-MeOBzl)

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Resin Swelling | Dichloromethane (DCM) | Prepares the resin for synthesis |

| Boc Deprotection | 25-50% TFA in DCM | Removes the N-terminal Boc group |

| Neutralization | 10% DIEA in DMF | Neutralizes the protonated amine |

| Amino Acid Activation | HBTU/HOBt/DIEA in DMF | Activates the carboxylic acid for coupling |

| Coupling | Pre-activated Boc-amino acid | Forms the peptide bond |

| Final Cleavage | HF/anisole (9:1) | Cleaves peptide from resin and removes side-chain protecting groups |

| Precipitation | Cold diethyl ether | Isolates the crude peptide |

Table 2: Typical Cleavage Cocktails for S-4-methoxybenzyl Deprotection

| Reagent Cocktail | Scavengers | Target Protecting Groups | Notes |

|---|---|---|---|

| HF:Anisole (9:1) | Anisole | 4-MeOBzl, Boc, tBu, Pmc | Highly effective but requires special apparatus. |

| TFMSA:TFA:Thioanisole | Thioanisole | 4-MeOBzl, Boc, tBu | A strong acid alternative to HF. |

| TFA:Thioanisole:EDT | Thioanisole, EDT | 4-MeOBzl | Milder conditions, may require longer reaction times. |

Visualization of the Synthesis Workflow

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols: Boc-S-4-methoxybenzyl-L-penicillamine in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-S-4-methoxybenzyl-L-penicillamine is a protected amino acid derivative that serves as a critical building block in modern drug development, particularly in the synthesis of novel peptide-based therapeutics. The incorporation of penicillamine, a non-proteinogenic amino acid, into a peptide sequence can confer significant advantages, including enhanced stability, constrained conformation, and unique pharmacological properties. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of Boc-S-4-methoxybenzyl-L-penicillamine in the synthesis of a potent analgesic peptide, offering insights into its role in creating more robust and effective drug candidates.

The structure of Boc-S-4-methoxybenzyl-L-penicillamine features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the N-terminus and the 4-methoxybenzyl (PMB) group on the sulfur atom of the thiol side chain. This protection scheme is highly compatible with Boc-based solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of complex peptide sequences.

Application Notes

The primary application of Boc-S-4-methoxybenzyl-L-penicillamine is as a substitute for cysteine in peptide synthesis. This substitution is strategically employed to improve the pharmacological properties of the resulting peptide.

Key Advantages of Penicillamine Substitution:

-

Enhanced Stability: The gem-dimethyl group on the β-carbon of penicillamine provides steric hindrance, making the peptide backbone more resistant to enzymatic degradation by proteases.[1]

-

Conformational Rigidity: The steric bulk of the penicillamine side chain restricts the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, leading to higher binding affinity and potency.

-

Disulfide Bond Stabilization: When penicillamine replaces cysteine in a disulfide bridge, the resulting Cys-Pen bond is more stable against reduction and disulfide shuffling compared to a standard Cys-Cys bond. This increased stability is crucial for maintaining the peptide's three-dimensional structure and biological activity in vivo.[2]

A notable example of these advantages is the development of RgIA-5474 , a potent analgesic peptide that acts as an antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR), a key target for non-opioid pain therapeutics.[3][4] In this analog of the native conotoxin RgIA, the substitution of a cysteine residue with L-penicillamine, among other modifications, resulted in a staggering 9000-fold increase in potency compared to the original peptide.[3][4]

Data Presentation

The following table summarizes the quantitative data demonstrating the improved potency of the penicillamine-containing peptide analog, RgIA-5474, compared to the native RgIA peptide.

| Compound | Target | IC50 (nM) | Fold Improvement |

| Native RgIA | rat α9α10 nAChR | 1.49 | - |

| RgIA-5474 (Penicillamine-substituted) | human α9α10 nAChR | 0.05 | ~9000x (over native) |

Data sourced from Gajewiak et al. (2021).[3][4]

Experimental Protocols

The following protocols are based on established methodologies for solid-phase peptide synthesis (SPPS) and are specifically adapted for the incorporation of Boc-S-4-methoxybenzyl-L-penicillamine.

Protocol 1: Incorporation of Boc-S-4-methoxybenzyl-L-penicillamine into a Peptide Sequence via Boc-SPPS

This protocol describes a single coupling cycle for adding Boc-S-4-methoxybenzyl-L-penicillamine to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-S-4-methoxybenzyl-L-penicillamine

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

-

Neutralization Base: 10% DIPEA in DMF

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 1 minute.

-

Drain and repeat the treatment for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DMF for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x) to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-S-4-methoxybenzyl-L-penicillamine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 2-3 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[5]

-

Once complete, wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x).

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection of the Final Peptide

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the S-4-methoxybenzyl (PMB) and other side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Thioanisole / Triethylsilane (TES) (96:2:2 v/v/v)

-

Cold diethyl ether

-

Centrifuge

Methodology:

-

Resin Preparation: Dry the synthesized peptide-resin under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Incubate at 40°C for 4 hours with occasional agitation. The TFA will cleave the peptide from the resin and remove acid-labile protecting groups, while thioanisole and TES act as scavengers to protect the deprotected thiol group.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

-

Allow the peptide to precipitate at -20°C for at least 1 hour.

-

-

Peptide Isolation:

-

Pellet the peptide by centrifugation.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying and Purification:

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Logical Workflow: Improving Peptide Analgesics

The following diagram illustrates the logical workflow for improving the properties of a peptide therapeutic by substituting a cysteine residue with Boc-S-4-methoxybenzyl-L-penicillamine during synthesis.

Caption: Rationale for Penicillamine Substitution in Peptide Drug Design.

Experimental Workflow: Peptide Synthesis and Purification

This diagram outlines the major steps involved in synthesizing a penicillamine-containing peptide using Boc-SPPS, from initial resin setup to the final purified product.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bot Detection [iris-biotech.de]

Application Notes and Protocols: Boc-S-4-methoxybenzyl-L-penicillamine in Anticancer Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-S-4-methoxybenzyl-L-penicillamine is a protected amino acid derivative that serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 4-methoxybenzyl (Mob) protecting group on the thiol side-chain of L-penicillamine, makes it an ideal candidate for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. The incorporation of the penicillamine moiety into peptide backbones can confer unique conformational constraints and biological activities. This document provides detailed application notes and protocols for the use of Boc-S-4-methoxybenzyl-L-penicillamine in the synthesis of potential anticancer agents, drawing upon the known anticancer mechanisms of penicillamine.